3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of transition-metal catalysis for cyclization of aryl acetylenes, can be applied .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1-benzofuran-3-amine hydrochloride
- 3-methyl-2,3-dihydrobenzofuran-2-one
- 2,3-dihydro-3-methylbenzofuran
Uniqueness
3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position and the amine functionality contribute to its unique properties compared to other benzofuran derivatives .
Properties
CAS No. |
2680540-57-0 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-methyl-2H-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-9(10)6-11-8-5-3-2-4-7(8)9;/h2-5H,6,10H2,1H3;1H |
InChI Key |
KVTTULBVUAIANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C21)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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